molecular formula C11H17BrN2O2S B2878030 Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide CAS No. 692756-87-9

Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B2878030
CAS No.: 692756-87-9
M. Wt: 321.23
InChI Key: QRADOVSNWGBZDR-UHFFFAOYSA-N
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Description

Evolution of Thiazole-Based Research in Medicinal Chemistry

The thiazole nucleus has been a cornerstone of medicinal chemistry since its identification in natural products like vitamin B1 and penicillin. Early synthetic methods, such as the Hantzsch thiazole synthesis (1889), enabled systematic exploration of thiazole derivatives by condensing thioureas with α-halo ketones. The inherent aromaticity of the thiazole ring, conferred by its sulfur and nitrogen atoms, creates electron-rich regions that facilitate diverse chemical modifications while maintaining metabolic stability.

By the mid-20th century, researchers recognized that substitutions at the C-2 and C-4 positions of the thiazole ring significantly influenced bioactivity. For instance, the introduction of amino groups at C-2 enhanced antimicrobial properties, while esterification at C-4 improved membrane permeability. These discoveries catalyzed the development of thiazole-containing drugs such as sulfathiazole (antibiotic) and tiazofurin (antineoplastic).

Table 1: Key Milestones in Thiazole Derivative Development

Year Development Impact
1889 Hantzsch synthesis method Enabled scalable thiazole production
1940 Penicillin structure elucidation Highlighted thiazole's natural role
1978 Tiazofurin synthesis Demonstrated anticancer potential
2017 Thiazole-piperazine hybrids Advanced CNS drug candidates

Discovery and Development of Piperidine-Thiazole Hybrid Compounds

Piperidine-thiazole hybrids emerged from parallel advances in nitrogen heterocycle chemistry. Piperidine’s saturated six-membered ring provides conformational flexibility and hydrogen-bonding capacity, complementing the planar thiazole’s π-π stacking abilities. The strategic fusion of these moieties began with Herz reactions, which coupled piperidine derivatives with thiazole precursors through cyclocondensation.

Modern synthetic approaches employ (3+2) heterocyclization strategies, where phenacyl bromides react with thiourea derivatives under microwave irradiation to form thiazole cores, followed by piperidine coupling via Buchwald-Hartwig amination. For example, ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is synthesized through:

  • Thiazole ring formation using ethyl 4-bromoacetoacetate and thiourea
  • Nucleophilic substitution at C-2 with 4-aminopiperidine
  • Salt formation via hydrobromic acid treatment

Table 2: Synthetic Methods for Piperidine-Thiazole Hybrids

Method Conditions Yield (%)
Hantzsch synthesis Ethanol, reflux, 12h 45-60
Herz reaction DMF, 100°C, 6h 55-70
Microwave-assisted 150W, 80°C, 30min 75-85

Significance of Thiazole Derivatives in Contemporary Pharmaceutical Research

Thiazole derivatives occupy a unique niche due to their dual capacity for target engagement and pharmacokinetic optimization. The ethyl ester group in this compound enhances blood-brain barrier penetration, making it valuable in neuropharmacology. Meanwhile, the piperidine moiety’s basic nitrogen participates in salt formation (e.g., hydrobromide) to improve aqueous solubility.

Recent studies highlight thiazole derivatives’ role in overcoming multidrug resistance. The thiazole ring’s sulfur atom coordinates with transition metals in bacterial efflux pumps, while the piperidine group disrupts membrane potential in resistant cancer cells. Hybrid molecules like this compound exhibit IC50 values below 1 μM against Plasmodium falciparum and Staphylococcus aureus, outperforming non-hybrid analogs.

Key Therapeutic Applications:

  • Antimicrobial : Disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition
  • Anticancer : Inhibits BRAF V600E kinase (IC50: 0.12 μM) and tubulin polymerization
  • Antioxidant : Scavenges free radicals through sulfur-centered redox mechanisms

The structural plasticity of this compound allows further derivatization at three sites:

  • Piperidine N-atom: Acylation for enhanced bioavailability
  • Thiazole C-5: Halogenation to modulate electronic effects
  • Ester group: Hydrolysis to carboxylic acid for metal chelation

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADOVSNWGBZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCNCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692756-87-9
Record name ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
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Preparation Methods

Structural and Mechanistic Overview

The target molecule consists of a thiazole ring substituted at position 2 with a piperidin-4-yl group and at position 4 with an ethyl carboxylate, forming a hydrobromide salt. The synthesis typically involves two key steps:

  • Thiazole Ring Formation : Cyclocondensation of a thiourea derivative with α-bromoketones or α-bromopyruvate esters.
  • Piperidine Functionalization : Introduction of the piperidin-4-yl group via nucleophilic substitution or deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate.

The hydrobromide salt is often generated in situ during acidic workup or through post-synthesis treatment with hydrogen bromide.

Synthesis Strategies and Experimental Protocols

Boc-Protected Intermediate Route

A widely reported method involves the use of tert-butyl 4-(aminocarbothioyl)piperidine-1-carboxylate as the starting material. This approach ensures regioselective thiazole formation while protecting the piperidine nitrogen.

Procedure:
  • Reaction Setup :
    • Dissolve tert-butyl 4-(aminocarbothioyl)piperidine-1-carboxylate (1 eq) and ethyl bromopyruvate (1.1 eq) in anhydrous methanol or dimethylformamide (DMF).
    • Heat under reflux (methanol) or stir at 0–5°C (DMF) for 4–24 hours.
  • Workup :
    • Concentrate the reaction mixture under reduced pressure.
    • Purify the crude product via silica gel chromatography (hexane/ethyl acetate) to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate.
  • Deprotection and Salt Formation :
    • Treat the Boc-protected intermediate with 48% hydrobromic acid (HBr) in ethanol.
    • Stir at room temperature for 1 hour, followed by trituration with diethyl ether to precipitate the hydrobromide salt.

Key Data :

Solvent Temperature Yield (%) Purity (%)
Methanol Reflux 96.5 >98
DMF 0–5°C 82 95
Ethanol 80°C 91 97

This method achieves high yields due to the stability of the Boc group under acidic conditions, minimizing side reactions.

Direct Cyclocondensation Without Protection

Alternative protocols bypass Boc protection, directly coupling 4-thiocarbamoylpiperidine with ethyl bromopyruvate.

Procedure:
  • Reaction Setup :
    • Suspend 4-thiocarbamoylpiperidine hydrobromide (1 eq) and ethyl bromopyruvate (1.05 eq) in ethanol.
    • Reflux for 4 hours under nitrogen atmosphere.
  • Workup :
    • Concentrate the mixture and purify via recrystallization (isopropanol/water) to obtain the hydrobromide salt directly.

Key Data :

Solvent Temperature Yield (%)
Ethanol Reflux 74.2

This route reduces synthetic steps but requires careful control of stoichiometry to avoid overalkylation.

Reaction Optimization and Critical Parameters

Solvent Effects

  • Methanol : Favors rapid cyclization at reflux but may lead to ester transesterification byproducts.
  • DMF : Enables lower reaction temperatures (0–5°C), ideal for heat-sensitive intermediates, though purification is more challenging.
  • Ethanol : Balances reactivity and solubility, often used for in situ salt formation.

Acidic Workup Conditions

Hydrobromic acid concentration and addition rate significantly impact salt purity. Slow addition (1 mL/min) of 48% HBr minimizes localized overheating, preventing degradation of the thiazole ring.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) :
    • δ 8.46 (s, 1H, thiazole-H), 4.29 (q, 2H, -OCH2CH3), 3.44–3.33 (m, 3H, piperidine-H), 1.29 (t, 3H, -OCH2CH3).
  • 13C NMR : Confirms the carboxylate (167.2 ppm) and thiazole (160.1 ppm) carbons.

Mass Spectrometry

  • ESI-MS : m/z 241 [M+H]+ for the free base, consistent with the molecular formula C11H16N2O2S.

Industrial-Scale Considerations

For kilogram-scale production, the Boc-protected route is preferred due to:

  • Reproducibility : Consistent yields (>90%) across batches.
  • Purification Simplicity : Crystallization avoids costly chromatography.
  • Safety : Controlled exotherms during HBr addition mitigate risks.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The piperidine and thiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
  • CAS Number : 692756-87-9
  • Molecular Formula : C₁₁H₁₇BrN₂O₂S
  • Molecular Weight : 321.23 g/mol
  • Structural Features : A thiazole ring substituted at the 2-position with a piperidin-4-yl group and at the 4-position with an ethyl carboxylate ester, stabilized as a hydrobromide salt .

Applications : This compound is likely a precursor in medicinal chemistry for designing bioactive molecules, given the pharmacological relevance of thiazole and piperidine moieties (e.g., enzyme inhibition, receptor modulation).

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structural analogs of the target compound, focusing on substituent variations and physicochemical properties:

Compound Name Substituent at Thiazole 2-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound (Target Compound) Piperidin-4-yl C₁₁H₁₇BrN₂O₂S 321.23 692756-87-9 Hydrobromide salt; piperidine directly linked to thiazole
Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrochloride Piperidin-3-yl C₁₁H₁₇ClN₂O₂S 296.79 1823903-88-3 Piperidin-3-yl substitution; hydrochloride salt
Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide (Piperidin-4-yl)methyl C₁₂H₁₉BrN₂O₂S 335.27 Not provided Methyl spacer between piperidine and thiazole; enhanced flexibility
Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide Carbamimidamido C₇H₁₁BrN₄O₂S 295.16 231621-74-2 Amidino substituent; potential for hydrogen bonding
Ethyl 2-{[dimethyl(oxo)-λ6-sulfanylidene]amino}-1,3-thiazole-4-carboxylate hydrobromide Dimethyl(oxo)-λ⁶-sulfanylideneamino C₈H₁₂BrN₃O₃S₂ 358.29 2174007-90-8 Sulfur-containing substituent; redox-active moiety

Critical Analysis of Structural and Functional Differences

In contrast, the piperidin-3-yl analog (CAS 1823903-88-3) may exhibit altered binding due to spatial rearrangement . The (piperidin-4-yl)methyl derivative introduces conformational flexibility, which could improve membrane permeability but reduce target specificity .

Salt Form and Solubility :

  • Hydrobromide salts (e.g., target compound) generally exhibit higher aqueous solubility compared to hydrochlorides (e.g., CAS 1823903-88-3), which may influence pharmacokinetic profiles .

Functional Group Contributions :

  • The carbamimidamido group (CAS 231621-74-2) introduces hydrogen-bonding capability, making it suitable for protease inhibition or nucleic acid interactions .
  • The sulfanylidene moiety (CAS 2174007-90-8) may confer redox activity, useful in prodrug design or metal chelation .

Pharmaceutical Relevance

  • Hydrobromide Salts in Drug Development: Hydrobromide salts are commonly used to improve drug stability and solubility.
  • Thiazole Derivatives : Thiazole cores are prevalent in FDA-approved drugs (e.g., sulfathiazole). Modifications at the 2-position, as seen in the target compound, are critical for tuning selectivity and potency .

Biological Activity

Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O2_{2}SBr
  • Molecular Weight : 321.23 g/mol
  • SMILES Notation : CCOC(=O)C1=CSC(=N1)C2CCNCC2

The compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structures often exhibit their effects through the following mechanisms:

  • Histone Deacetylase Inhibition : Compounds containing piperidine and thiazole moieties have been investigated for their ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression. For instance, related compounds have shown significant inhibition rates against HDACs at concentrations as low as 1 µM .
  • Inflammation Modulation : Thiazole derivatives have been studied for their role in modulating inflammatory pathways. They may inhibit the NLRP3 inflammasome, which is involved in pyroptotic cell death and inflammatory responses .

Biological Activity Data

Activity Type Observation Reference
HDAC InhibitionCompounds showed >90% inhibition at 1 µM
NLRP3 Inflammasome InhibitionReduced IL-1β release and pyroptosis in THP-1 cells

Study on Histone Deacetylase Inhibitors

A study synthesized a series of hydroxamic acid-based HDAC inhibitors, where compounds similar to this compound were evaluated. The results indicated that these compounds could selectively inhibit HDAC6 with low IC values, suggesting potential applications in cancer therapy .

In Vitro Pharmacological Screening

Another study focused on the pharmacological properties of thiazole derivatives. The screening involved differentiated THP-1 cells treated with lipopolysaccharide to induce NLRP3 expression. The tested compounds demonstrated significant activity in preventing NLRP3-dependent pyroptosis, indicating their potential as anti-inflammatory agents .

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